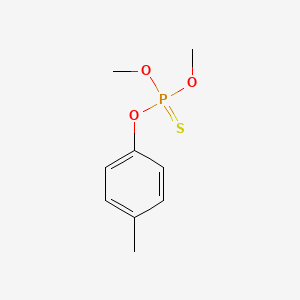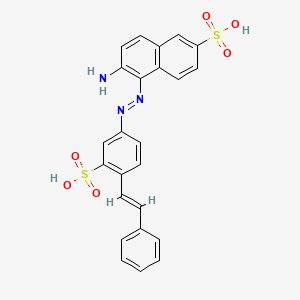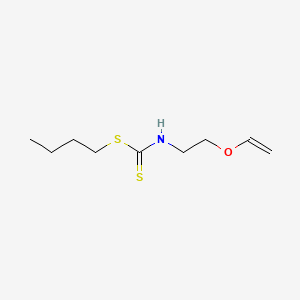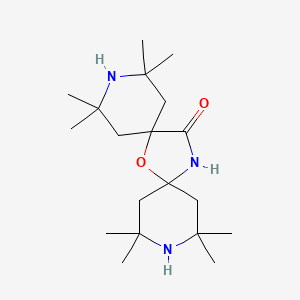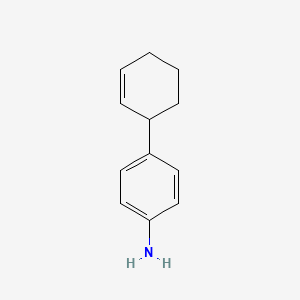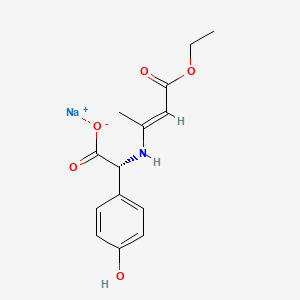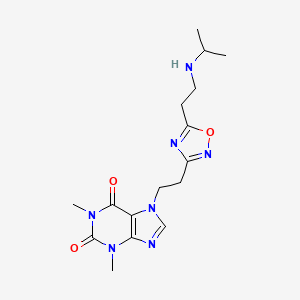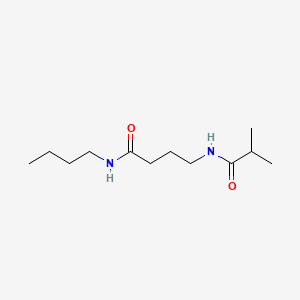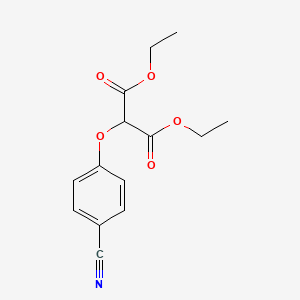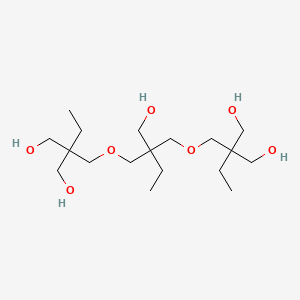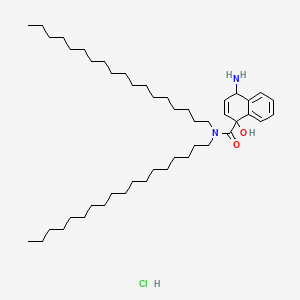
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride is a synthetic organic compound with the molecular formula C₄₇H₈₅ClN₂O₂. It is known for its unique structure, which includes a naphthalene core substituted with an amino group, a hydroxyl group, and two long octadecyl chains. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The naphthalene core is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide.
Amidation: The carboxamide group is formed by reacting the hydroxylated naphthalene with an appropriate amine, such as dioctadecylamine, under acidic conditions to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkylated naphthalene derivative.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride involves its interaction with molecular targets such as cell membranes. The long hydrophobic chains allow it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-hydroxy-N,N-dioctadecylbenzamide: Similar structure but with a benzene core instead of naphthalene.
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-phosphonate: Contains a phosphonate group instead of a carboxamide group.
Uniqueness
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride is unique due to its combination of a naphthalene core with both amino and hydroxyl groups, along with two long octadecyl chains. This structure imparts distinct amphiphilic properties, making it particularly useful in applications involving interactions with lipid membranes.
Propriétés
Numéro CAS |
63148-82-3 |
|---|---|
Formule moléculaire |
C47H85ClN2O2 |
Poids moléculaire |
745.6 g/mol |
Nom IUPAC |
4-amino-1-hydroxy-N,N-dioctadecyl-4H-naphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C47H84N2O2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41-49(46(50)47(51)40-39-45(48)43-37-33-34-38-44(43)47)42-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-34,37-40,45,51H,3-32,35-36,41-42,48H2,1-2H3;1H |
Clé InChI |
YRGTUODYEMQUDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1(C=CC(C2=CC=CC=C21)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
